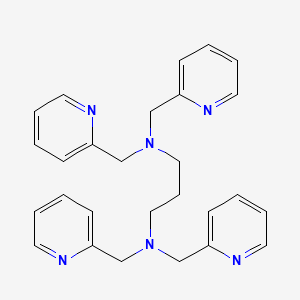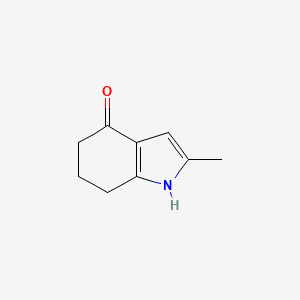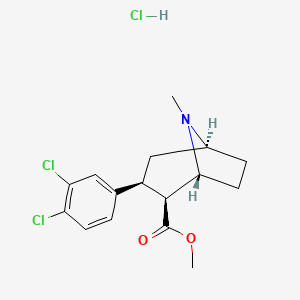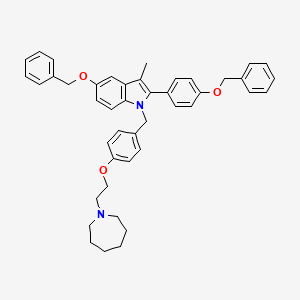
1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
Overview
Description
Molecular Structure Analysis
The molecular weight of “1,3-Propanediamine, N,N,N’,N’-tetramethyl-” is 130.2312 . The IUPAC Standard InChI is InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3 .Chemical Reactions Analysis
“1,3-Propanediamine, N,N,N’,N’-tetramethyl-” can act as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . It also shows the ability to absorb CO2 when dissolved in an aqueous solution .Physical And Chemical Properties Analysis
“1,3-Propanediamine, N,N,N’,N’-tetramethyl-” has a boiling point of 418.7 K and a fusion point of 191.2 K . Its density is 0.779 g/mL at 25 °C , and its refractive index is n20/D 1.4234 (lit.) .Scientific Research Applications
Polyamine Synthesis and Characterization
A study detailed the synthesis of novel branched polyamines starting from 2-pyridinecarboxaldehyde, demonstrating the compound's utility in creating diverse chemical structures. The optimal reaction conditions and characterizations were explored using 1H-NMR, IR, and Atomic Absorption Spectroscopy, showcasing its potential in analytical chemistry applications (Cervantes-Mejía et al., 2014).
Metal-Ion Detection and Coordination Chemistry
Research on azide-bridged MnII complexes of pyridyl/imine ligands, including variations of the tetradentate ligands, reveals the structural diversity and magnetic properties influenced by this compound. This study underscores its role in developing materials with unique magnetic behaviors, potentially useful in data storage or quantum computing applications (Karmakar et al., 2006).
Complexation and Coordination Studies
The complexation of cadmium(II) with a tetradentate ligand derived from the condensation of 2-pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine was investigated, highlighting its potential in creating metal-organic frameworks or coordination complexes for catalysis or environmental remediation (Hakimi et al., 2013).
Thermodynamic and Kinetic Studies
A thermodynamic and kinetic study on binuclear Pt(II) complexes synthesized using different bridging diamines, including 1,3-propanediamine, delves into the reactivity and interaction between platinum centers. This research contributes to the understanding of reaction mechanisms in platinum-based catalysis (Hofmann & Eldik, 2003).
Sensing and Detection of Metal Ions and Molecules
A luminescent terbium-metal-organic framework synthesized with undeveloped pyridyl-tetracarboxylate demonstrates high sensitivity for detecting Cu(2+) ions and nitromethane. This highlights the compound's utility in environmental monitoring and safety applications (Zhao et al., 2016).
Safety and Hazards
“1,3-Propanediamine, N,N,N’,N’-tetramethyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6/c1-5-14-28-24(10-1)20-32(21-25-11-2-6-15-29-25)18-9-19-33(22-26-12-3-7-16-30-26)23-27-13-4-8-17-31-27/h1-8,10-17H,9,18-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODATTHCRVWTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451122 | |
| Record name | 1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | |
CAS RN |
80384-94-7 | |
| Record name | 1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)